SERT Inhibitory Potency: 5-CN vs. 5-H, 5-Cl, 5-Br, 5-OMe, and 5-Me Analogs (Direct Head-to-Head Comparison)
In a single, internally consistent study, eight N-methyl tetrahydropyridin-4-yl indoles differing only in the 5-substituent were assayed for human SERT inhibition. The 5-cyano compound (5a) exhibited an IC50 of 19 nM. This places it among the most potent analogs in the series, surpassed only by 5-F (IC50 3 nM), and substantially more potent than 5-H (210 nM), 5-Br (160 nM), 5-OMe (240 nM), and 5-Me (270 nM) [1]. The 5-CN analog was approximately 11-fold more potent than the unsubstituted (5-H) parent and ~14-fold more potent than the 5-methoxy analog.
| Evidence Dimension | Human serotonin transporter (SERT) inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 5-CN analog (5a): IC50 = 19 nM |
| Comparator Or Baseline | 5-F (5c): IC50 = 3 nM; 5-NO2 (5b): IC50 = 40 nM; 5-Cl (5e): IC50 = 50 nM; 5-Br (5d): IC50 = 160 nM; 5-H (5f): IC50 = 210 nM; 5-OMe (5g): IC50 = 240 nM; 5-Me (5h): IC50 = 270 nM |
| Quantified Difference | 5-CN is 11.1-fold more potent than 5-H; 8.4-fold more potent than 5-Br; 12.6-fold more potent than 5-OMe; 14.2-fold more potent than 5-Me; but 6.3-fold less potent than 5-F |
| Conditions | Human SERT binding assay; N-methyl tetrahydropyridin-4-yl indole scaffold; all compounds tested in the same study (Deskus et al., Bioorg. Med. Chem. Lett. 2007, Table 1) |
Why This Matters
For researchers building a SERT-focused SAR series, selecting the 5-CN analog provides a defined, intermediate potency anchor point (~19 nM) with distinct electronic properties, enabling rational tuning of activity in either direction (e.g., toward higher potency with F or toward lower potency with Cl/Br) without altering the core scaffold.
- [1] Deskus JA, Epperson JR, Sloan CP, Cipollina JA, Dextraze P, Qian-Cutrone J, Gao Q, Ma B, Beno BR, Mattson GK, Molski TF, Krause RG, Taber MT, Lodge NJ, Mattson RJ. Conformationally restricted homotryptamines 3. Indole tetrahydropyridines and cyclohexenylamines as selective serotonin reuptake inhibitors. Bioorg Med Chem Lett. 2007 Jun 1;17(11):3099-104. Table 1. View Source
